4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-pyridin-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)11-5-3-4-9-13(11)21-8-10(14(9)23)15(24)22-12-6-1-2-7-20-12/h1-8H,(H,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFUAAJMHYXNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyridin-2-ylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
4-Hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide has been investigated for its potential as an anticancer agent. Studies indicate that quinoline derivatives can inhibit various cancer cell lines by interfering with critical cellular processes such as proliferation and apoptosis.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HeLa and A375 cancer cell lines, indicating its potential for further development as an anticancer drug .
Inhibition of Enzymes
This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
- Mechanism : The binding affinity of the compound to CDK2 and CDK9 was evaluated, revealing IC50 values that suggest potent inhibitory activity . This positions it as a candidate for the development of targeted cancer therapies.
Antimicrobial Properties
Research has indicated that quinoline derivatives possess antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against various pathogens.
- Case Study : QSAR studies have linked structural features of quinoline compounds to their antimicrobial activity, suggesting that modifications could lead to improved efficacy against resistant strains of bacteria .
Data Tables
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl Ester Derivatives
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5)
- Structural Differences : Replaces the carboxamide-pyridin-2-yl group with an ethyl ester at position 3.
- Similarity Score : 0.72 .
- Esters often act as prodrugs, metabolized to active carboxylic acids in vivo.
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)
Hydroxyl and CF₃ Variants
2-(Trifluoromethyl)quinolin-4-ol (CAS 1701-18-4)
Heterocyclic Carboxamide Derivatives
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (EP 4374877 A2)
- Structural Differences: Pyrido[1,2-b]pyridazine core instead of quinoline; 3-fluorophenylmethyl and trifluoromethyl-furan substituents.
- Implications : The fused pyridazine core introduces conformational rigidity, while the furan group may engage in dipole-dipole interactions. This highlights the exploration of CF₃-carboxamide motifs in diverse heterocyclic systems for drug discovery .
Structural and Functional Implications Table
| CAS Number | Compound Name | Key Structural Features | Similarity Score | Functional Implications |
|---|---|---|---|---|
| 23851-84-5 | Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | Ethyl ester at C3; CF₃ at C8 | 0.72 | Higher lipophilicity; potential prodrug |
| 26893-12-9 | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | CF₃ at C6; ethyl ester at C3 | 0.76 | Altered steric profile; possible enhanced binding |
| 1701-18-4 | 2-(Trifluoromethyl)quinolin-4-ol | CF₃ at C2; hydroxyl at C4 | 0.74 | Reduced planarity; varied target engagement |
| EP 4374877 A2 | Pyrido[1,2-b]pyridazine derivative | Fused pyridazine core; CF₃-furan substituent | N/A | Rigid scaffold; diverse interaction potential |
Research Findings and Trends
- CF₃ Position Matters : The 8-CF₃ group in the target compound may optimize steric compatibility with hydrophobic enzyme pockets compared to 6-CF₃ or 2-CF₃ analogs .
- Carboxamide vs. Ester : The pyridin-2-yl carboxamide likely improves solubility and target binding over ethyl esters, which prioritize passive diffusion .
Biological Activity
4-Hydroxy-N-(pyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, focusing on its antimicrobial, anticancer, and antiviral activities.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂F₃N₃O₂ |
| Molecular Weight | 347.29 g/mol |
| CAS Number | 946204-26-8 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with pyridine derivatives under controlled conditions. This process can be optimized using green chemistry principles to enhance yield and reduce environmental impact .
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effective inhibition against various pathogenic bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy .
Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Significant against Gram-positive and Gram-negative bacteria |
| 7-Trifluoromethyl-4-hydroxyquinoline | 6.25 | Effective against Mycobacterium smegmatis |
| 6d (another derivative) | 16 | Maximum inhibition observed |
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. It demonstrated low cytotoxicity against HeLa cells while exhibiting significant inhibitory effects on tumor cell proliferation. The mechanism appears to involve the disruption of DNA replication processes, which is critical for cancer cell survival .
Antiviral Activity
Recent studies have also explored the antiviral properties of quinoline derivatives. The compound's structural features suggest that it may inhibit viral replication through interactions with specific viral targets. For instance, related compounds have shown promising results in inhibiting the growth of influenza viruses, indicating a potential application in antiviral drug development .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various quinoline derivatives, this compound exhibited a notable zone of inhibition against resistant strains of bacteria, reinforcing its potential as an antimicrobial agent.
- Anticancer Screening : A comparative analysis involving this compound and other derivatives revealed that it could effectively induce apoptosis in cancer cells without significant toxicity to normal cells, making it a candidate for further development in anticancer therapies.
Q & A
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Nitro reduction | NaBH₄, EtOH, 50°C | 78 | |
| 2 | Trifluoromethylation | CuI, DMF, 100°C | 65 | |
| 3 | Amide coupling | EDC/HOBt, DCM, RT | 82 |
Q. Table 2. Computational vs. Experimental logP Values
| Method | logP | Deviation |
|---|---|---|
| SwissADME | 2.1 | - |
| HPLC (reverse-phase) | 2.4 | +0.3 |
| Shake-flask | 2.3 | +0.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
